1-(2,4-Dichlorophenyl)propane-1-sulfonamide
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Overview
Description
1-(2,4-Dichlorophenyl)propane-1-sulfonamide is an organic compound with the molecular formula C9H11Cl2NO2S. It is characterized by the presence of a sulfonamide group attached to a propane chain, which is further substituted with a 2,4-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)propane-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzene with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)propane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Dichlorphenamide: A carbonic anhydrase inhibitor used in the treatment of certain medical conditions.
Uniqueness
1-(2,4-Dichlorophenyl)propane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the propane chain. This structural uniqueness can result in different biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C9H11Cl2NO2S |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-9(15(12,13)14)7-4-3-6(10)5-8(7)11/h3-5,9H,2H2,1H3,(H2,12,13,14) |
InChI Key |
BHBXKEFLPMLNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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